WLBU2
Description
WLBU2 (sequence: RRWVRRVRRWVRRVVRVVRRWVRR) is a 24-residue engineered cationic antimicrobial peptide (eCAP) designed for enhanced antimicrobial activity and reduced host cytotoxicity . It exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and multidrug-resistant (MDR) ESKAPE pathogens (Enterococcus faecium, S. aureus, Klebsiella pneumoniae, Acinetobacter baumannii, P. aeruginosa, and Enterobacter spp.) . Its bactericidal mechanism involves electrostatic interactions with negatively charged bacterial membranes, leading to rapid membrane permeabilization .
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
RRWVRRVRRWVRRVVRVVRRWVRR |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Broad-Spectrum Efficacy
WLBU2 exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. Studies have demonstrated its effectiveness against pathogens such as Pseudomonas aeruginosa, Staphylococcus aureus, and various oral microorganisms like Streptococcus gordonii and Fusobacterium nucleatum .
Resistance to Biofilm Formation
One of the significant challenges in treating bacterial infections is the formation of biofilms, which confer resistance to conventional antibiotics. This compound has shown remarkable ability to disrupt biofilms formed by resistant bacteria on surgical implants and other surfaces. In vitro studies indicated that this compound could eliminate biofilms effectively, achieving culture-negative results in treated samples .
Therapeutic Applications
Combination Therapy
Recent studies have highlighted the potential of this compound in combination with conventional antibiotics. The synergistic effects observed when this compound is used alongside antibiotics can enhance treatment efficacy against resistant strains, addressing a critical issue in modern healthcare—antimicrobial resistance .
In Vivo Efficacy
Preclinical studies have demonstrated this compound's effectiveness in animal models of infection. For instance, it has shown significant antibacterial activity against biofilms associated with Pseudomonas aeruginosa infections in cystic fibrosis models, indicating its potential for clinical translation .
Case Studies
Comparison with Similar Compounds
Key Properties :
- Potency : Minimum inhibitory concentrations (MICs) ≤10 μM against most pathogens, with minimum bactericidal concentrations (MBCs) equal to MICs, confirming its bactericidal nature .
- Salt Resistance : Retains activity under physiological NaCl conditions, overcoming a major limitation of natural antimicrobial peptides (AMPs) like LL-37 .
- Biofilm Disruption : Effective against preformed biofilms (minimum biofilm eradication concentration, MBEC = 64–128 µg/mL) .
- Low Cytotoxicity : Negligible toxicity to human erythrocytes, fibroblasts, and epithelial cells at bactericidal concentrations .
- Synergy : Enhances traditional antibiotics (e.g., colistin) by improving membrane permeability .
Comparison with Similar Compounds
WLBU2 vs. LL-37
LL-37, a human cathelicidin, is a natural AMP with modest antibacterial and antibiofilm activity.
Key Findings :
- This compound exhibits 4–13× higher bactericidal activity than LL-37 against P. aeruginosa clinical isolates .
- Unlike LL-37, this compound prevents ESKAPE pathogen biofilm formation under physiological conditions .
This compound vs. Colistin
Colistin, a last-resort antibiotic for MDR Gram-negative infections, faces resistance due to single-point mutations.
Key Findings :
- This compound and colistin show comparable killing rates at 4× MIC, but this compound has a lower resistance selection risk .
- Colistin resistance is prevalent (>30% in CRPA isolates), whereas this compound resistance remains unreported in clinical settings .
This compound vs. D8 (Enantiomeric Derivative)
D8 is a D-valine-substituted enantiomer of this compound designed for improved stability and reduced toxicity.
Key Findings :
- D8 retains this compound’s bactericidal activity but with 4× higher therapeutic index in murine models .
- D8’s D-amino acids evade immune recognition, reducing inflammatory responses .
This compound vs. Ceragenin CSA-13
CSA-13, a cholic acid-derived antimicrobial, targets lipopolysaccharide (LPS) and lipoteichoic acid (LTA).
Key Findings :
- This compound and CSA-13 synergize with DNase I to degrade extracellular DNA in chronic infections, but this compound has broader antifungal activity .
Preparation Methods
Peptide Synthesis of WLBU2
This compound is a 24-amino acid synthetic peptide with the sequence RRWVRRVRRWVRRVVRVVRRWVRR. The peptide is designed to form an idealized amphipathic α-helical structure, predominantly composed of arginine (Arg), valine (Val), and tryptophan (Trp) residues, optimized for antimicrobial activity.
Synthesis Method:
this compound is synthesized using the solid-phase peptide synthesis (SPPS) technique, specifically employing the standard Fmoc (9-fluorenylmethoxycarbonyl) chemistry protocol. This method allows stepwise addition of protected amino acids to a resin-bound growing peptide chain, ensuring sequence fidelity and efficiency.Synthesis Providers:
Commercial synthesis of this compound has been performed by specialized biochemical companies such as GL Biochem (Shanghai, China), which utilize automated synthesizers and validated protocols to produce the peptide at high purity.
Purification and Characterization
Purification:
After synthesis, this compound undergoes purification by high-performance liquid chromatography (HPLC), typically using reverse-phase columns such as C18 or C4. This step removes truncated sequences, deletion peptides, and other impurities to achieve a purity level of ≥95%.Characterization:
The identity and purity of this compound are confirmed by mass spectrometry (MS), commonly electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS), which verifies the molecular weight (~3398 Da) and peptide integrity. Additionally, peptide concentration is quantified via spectrophotometric analysis based on the absorbance of Trp residues at 280 nm or by quantitative ninhydrin assays.
Preparation of this compound Solutions for Experimental Use
Stock Solution Preparation:
this compound is typically dissolved in sterile Milli-Q water or phosphate-buffered saline (PBS, pH 7.2–7.3) to prepare stock solutions at concentrations such as 1 mM or 100 µM (approximately 340 µg/mL). These stock solutions are aliquoted and stored at −20 °C to maintain stability until use.Dilution for Assays:
For antimicrobial and biofilm inhibition assays, this compound is serially diluted twofold in appropriate media, such as Mueller-Hinton broth (MHB) or PBS, to achieve working concentrations ranging from 0.39 µM to 100 µM or higher, depending on the experimental design.
Analytical Data and Research Findings on this compound Preparation
Summary of Preparation Protocol
- Synthesize this compound peptide via automated solid-phase Fmoc chemistry.
- Purify peptide by reverse-phase HPLC to achieve ≥95% purity.
- Confirm identity and purity using mass spectrometry and spectrophotometric assays.
- Dissolve purified peptide in sterile Milli-Q water or PBS to prepare a 1 mM stock solution.
- Store aliquots at −20 °C until use.
- Prepare working dilutions by serial twofold dilution in appropriate media for experimental applications.
Q & A
Q. What are the key design principles of WLBU2 that enhance its antimicrobial efficacy while minimizing mammalian toxicity?
this compound is an engineered cationic amphipathic peptide (eCAP) optimized through strategic placement of tryptophan residues and cationic charges to disrupt bacterial membranes via electrostatic interactions with negatively charged phospholipids. Its amphipathic structure allows selective toxicity toward prokaryotic cells while minimizing hydrophobic interactions with eukaryotic membranes . Experimental validation includes in vitro assays measuring hemolysis (e.g., <1% RBC lysis at MIC) and in vivo murine models demonstrating survival at therapeutic doses .
Q. What mechanisms underlie this compound's bactericidal activity against multidrug-resistant pathogens?
this compound disrupts bacterial membranes through pore formation, as demonstrated by synchrotron X-ray diffuse scattering (XDS) and neutron reflectometry (NR) in lipid model membranes. Additional mechanisms include potential DNA binding (evidenced by EMSA assays) and biofilm disruption via charge-mediated destabilization of extracellular polymeric matrices .
Q. How do this compound's minimal inhibitory concentrations (MICs) compare across Gram-negative and Gram-positive pathogens?
| Pathogen Type | MIC Range (µM) | MBC Range (µM) | Key Clinical Isolates Tested |
|---|---|---|---|
| Gram-negative (e.g., A. baumannii) | 1.563–12.500 | 5.313–42.500 | 19 MDR A. baumannii isolates |
| Gram-positive (e.g., K. pneumoniae) | 3.125–12.500 | 10.625–42.500 | 24 MDR K. pneumoniae isolates |
| Data derived from 96-well plate biofilm assays and broth microdilution methods . |
Advanced Research Questions
Q. How can researchers reconcile contradictions in this compound's toxicity data between in vitro and in vivo models?
In vitro studies report low cytotoxicity (e.g., >70% PBMC viability at ≤20 µM), whereas in vivo murine models tolerate doses up to 4× MIC without mortality. This discrepancy may arise from differences in exposure duration (6–24 hr in vitro vs. acute dosing in vivo) and model-specific protease activity degrading this compound over time. Methodological adjustments include using protease inhibitors in vitro and optimizing dosing intervals in vivo .
Q. What experimental strategies optimize this compound's stability in physiological environments?
Stability improvements involve structural modifications like D8, a near-mirror isomer with flipped amino acids, which resists protease degradation in blood. Key assays include:
- Protease resistance tests : Incubating this compound/D8 with human serum and quantifying residual activity via radial diffusion assays.
- Pharmacokinetic profiling : Measuring half-life in murine bronchoalveolar lavage fluid after intratracheal administration .
Q. What methodological frameworks address this compound's reduced efficacy in biofilms compared to planktonic bacteria?
Biofilm eradication requires higher this compound concentrations (≥25× MIC) due to extracellular matrix barriers. Advanced approaches include:
- Synergistic combinations : Pairing this compound with tobramycin or ciprofloxacin at sub-MIC levels to reduce MBEC values by 50% .
- Nanoparticle encapsulation : Using liposomal carriers to enhance penetration into biofilm matrices .
Q. How can molecular dynamics (MD) simulations guide this compound's interaction studies with bacterial membranes?
Scattering-guided MD simulations, validated by XDS and NR data, model this compound's insertion depth and lipid bilayer disruption in Gram-negative outer membranes. Parameters include:
- Membrane curvature : Simulating this compound's interaction with phosphatidylglycerol-rich domains.
- Electrostatic potential mapping : Quantifying charge distribution effects on peptide orientation .
Data Interpretation and Validation
Q. What statistical methods are recommended for analyzing this compound's dose-response curves in cytotoxicity assays?
Use nonlinear regression models (e.g., sigmoidal dose-response in GraphPad Prism) to calculate IC50 values. Normalize viability data against untreated controls and validate with ANOVA for inter-group comparisons (e.g., this compound vs. D8 toxicity in Vero cells) .
Q. How should researchers validate this compound's mechanism of action when conflicting data arise (e.g., DNA binding vs. membrane disruption)?
Employ orthogonal methods:
- EMSA assays : Confirm plasmid DNA binding at ≥50 µM this compound.
- Fluorescence microscopy : Track membrane integrity with propidium iodide uptake in P. aeruginosa. Discrepancies may indicate context-dependent mechanisms (e.g., concentration-dependent dual actions) .
Comparative Analysis
Q. How does this compound compare to its structural analog D8 in therapeutic index and clinical potential?
| Parameter | This compound | D8 |
|---|---|---|
| Protease Stability | Degraded in serum within 2 hr | Stable for >6 hr in serum |
| Toxicity (LD50) | 35 µg (murine model) | No mortality at 140 µg |
| Biofilm Inhibition | 50% reduction at 25× MIC | 75% reduction at 12.5× MIC |
| D8's enhanced stability and lower toxicity make it preferable for pulmonary delivery, though this compound retains superior activity against planktonic cells . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
